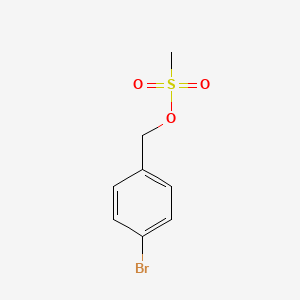

(4-bromophenyl)methyl methanesulfonate

描述

BenchChem offers high-quality (4-bromophenyl)methyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-bromophenyl)methyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(4-bromophenyl)methyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3S/c1-13(10,11)12-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYGZNDEZYRDCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Validation of (4-Bromophenyl)methyl Methanesulfonate: A Comprehensive Technical Guide

Executive Summary

The synthesis of (4-bromophenyl)methyl methanesulfonate—commonly referred to as 4-bromobenzyl methanesulfonate or 4-bromobenzyl mesylate—is a foundational transformation in organic chemistry and drug development. By converting the relatively poor hydroxyl leaving group of 4-bromobenzyl alcohol into a highly reactive methanesulfonate ester, researchers unlock a versatile electrophilic building block. This guide details the mechanistic rationale, optimized experimental protocols, and analytical validation required to synthesize this molecule with high yield and purity.

Mechanistic Rationale & Pathway Design

The conversion of 4-bromobenzyl alcohol to its corresponding mesylate relies on a classic nucleophilic substitution/esterification pathway. The standard protocol utilizes methanesulfonyl chloride (MsCl) as the electrophile and a tertiary amine base, typically triethylamine (TEA), in an aprotic solvent like dichloromethane (DCM)[1].

Causality Behind Experimental Choices:

-

Reagent Selection (MsCl vs. TsCl): Methanesulfonyl chloride is preferred over p-toluenesulfonyl chloride (TsCl) due to its higher atom economy and reduced steric hindrance, which facilitates downstream SN2 attacks on the benzylic carbon[2].

-

Solvent Dynamics (DCM): Dichloromethane is selected because it is a non-polar, aprotic solvent. It effectively solubilizes both the organic starting material and the highly polar MsCl without participating in the nucleophilic attack, stabilizing the transition state.

-

Base Selection (TEA vs. DBU): Triethylamine acts as a critical acid scavenger. The reaction generates stoichiometric amounts of hydrochloric acid (HCl). Without TEA, the acidic environment could lead to unwanted ether dimerization. Conversely, using overly strong amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can trigger an unintended side reaction where the intermediate mesylate is immediately substituted by the displaced chloride ion, yielding 4-bromobenzyl chloride instead of the desired mesylate[3].

-

Thermal Control (0 °C to RT): The sulfonylation is highly exothermic. Initiating the reaction at 0 °C controls the reaction kinetics, preventing thermal degradation of the highly reactive mesylate product[1].

Mechanistic pathway of 4-bromobenzyl alcohol mesylation.

Experimental Workflow & Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system . Visual and chemical checkpoints are embedded within the steps to confirm reaction progress and prevent downstream contamination.

Experimental workflow for the synthesis of 4-bromobenzyl methanesulfonate.

Step-by-Step Methodology

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere. Add 4-bromobenzyl alcohol (1.0 equiv) and anhydrous DCM (approx. 10 mL per gram of substrate)[1].

-

Base Addition & Cooling: Inject triethylamine (1.5 equiv) into the stirring solution. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

-

Electrophile Addition (Validation Point 1): Add methanesulfonyl chloride (1.2 equiv) dropwise over 15 minutes. Self-Validation: The immediate formation of a dense, white precipitate (TEA·HCl) serves as a visual confirmation that the sulfonylation is actively proceeding and the base is successfully scavenging the generated acid.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1) eluent system until the starting material spot is completely consumed[1].

-

Aqueous Quenching (Validation Point 2): Quench the reaction by adding saturated aqueous NaHCO3 . Self-Validation: The evolution of CO2 gas (bubbling) confirms the neutralization of unreacted MsCl and residual HCl. This step is critical; failing to neutralize MsCl will result in acidic degradation of the mesylate during concentration.

-

Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (in vacuo) at a temperature not exceeding 30 °C to yield the crude product[1].

-

Storage: Due to the inherent reactivity of benzylic mesylates, the product should be used immediately in subsequent steps or stored under argon at -20 °C to prevent spontaneous decomposition[2].

Optimization & Quantitative Data

The table below summarizes the quantitative outcomes of varying reaction conditions. The data demonstrates why the DCM/TEA system remains the gold standard for this specific transformation.

| Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Expected Yield (%) | Mechanistic Observations |

| DCM | TEA (1.5) | 0 to RT | 2.0 - 4.0 | 90 - 96 | Optimal condition; clean conversion and easy workup[1]. |

| THF | TEA (1.5) | 0 to RT | 4.0 - 6.0 | 82 - 85 | Slower kinetics; partial solubility of TEA·HCl complicates visual monitoring. |

| DCM | Pyridine (2.0) | 0 to RT | 3.5 - 5.0 | 78 - 80 | Difficult to completely remove residual pyridine during aqueous workup. |

| DCM | DBU (2.0) | 0 to RT | 1.0 | < 50 | High base strength drives side-reaction, yielding 4-bromobenzyl chloride[3]. |

Analytical Validation

To confirm the structural integrity and purity of the synthesized (4-bromophenyl)methyl methanesulfonate, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The following spectral data serves as the benchmark for a successful synthesis[4]:

-

Appearance: White solid.

-

Yield Expectation: ~90.9% under optimized conditions[4].

-

1 H NMR (500 MHz, CDCl3 ): δ 7.57–7.53 (m, 2H, Aromatic protons adjacent to Br), 7.32–7.28 (m, 2H, Aromatic protons adjacent to alkyl group), 5.19 (s, 2H, Benzylic −CH2−O− ), 2.95 (s, 3H, Mesylate −SO2CH3 ) ppm.

-

13 C NMR (126 MHz, CDCl3 ): δ 132.47, 132.15, 130.42, 123.66 (Aromatic carbons), 70.36 (Benzylic carbon), 38.42 (Mesylate methyl carbon) ppm.

The sharp singlet at 2.95 ppm in the 1 H NMR spectrum is the definitive diagnostic peak confirming the successful attachment of the methanesulfonate group.

Sources

An In-Depth Technical Guide to (4-Bromophenyl)methyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-bromophenyl)methyl methanesulfonate, a valuable reagent in organic synthesis, particularly for the introduction of the 4-bromobenzyl moiety in the development of novel chemical entities. This document will delve into its nomenclature, structure, synthesis, reactivity, and safe handling, providing field-proven insights and detailed experimental protocols.

Nomenclature and Structure: Clarifying Ambiguity

It is critical to distinguish between "(4-bromophenyl)methyl methanesulfonate" and its isomer, "4-bromophenyl methanesulfonate". The former, the focus of this guide, possesses a methylene (-CH2-) bridge between the phenyl ring and the methanesulfonate group. The correct and unambiguous IUPAC name for this compound is 4-bromobenzyl methanesulfonate . Its structural isomer, 4-bromophenyl methanesulfonate, has the methanesulfonate group directly attached to the aromatic ring and is assigned the CAS number 68574-35-6[1][2].

To date, a specific CAS number for 4-bromobenzyl methanesulfonate has not been definitively assigned in major chemical databases. This guide will, therefore, focus on its synthesis and properties based on established chemical principles and analogous compounds.

Chemical Structure:

Caption: Structure of 4-bromobenzyl methanesulfonate.

Synthesis of 4-Bromobenzyl Methanesulfonate

The most direct and widely employed method for the synthesis of sulfonate esters is the reaction of an alcohol with a sulfonyl chloride in the presence of a non-nucleophilic base. For 4-bromobenzyl methanesulfonate, this involves the reaction of 4-bromobenzyl alcohol with methanesulfonyl chloride and a tertiary amine base like triethylamine.

Underlying Principles of the Synthesis:

The reaction proceeds via a nucleophilic attack of the hydroxyl group of 4-bromobenzyl alcohol on the electrophilic sulfur atom of methanesulfonyl chloride. The tertiary amine base serves two critical purposes: it deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. The choice of a non-nucleophilic base is crucial to prevent it from competing with the alcohol in reacting with the sulfonyl chloride.

Detailed Experimental Protocol:

Materials:

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled, stirred solution, add triethylamine (1.2 equivalents) dropwise.

-

Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture, ensuring the temperature remains at or below 5 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromobenzyl methanesulfonate.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of 4-bromobenzyl methanesulfonate.

Physicochemical Properties and Characterization

| Property | Predicted Value |

| Molecular Formula | C₈H₉BrO₃S |

| Molecular Weight | 265.12 g/mol |

| Appearance | White to off-white solid or oil |

| Melting Point | Expected to be a low-melting solid |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) |

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.50-7.40 (m, 4H, Ar-H)

-

δ 5.15 (s, 2H, -CH₂-)

-

δ 2.95 (s, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 134.5 (Ar-C)

-

δ 132.0 (Ar-CH)

-

δ 130.0 (Ar-CH)

-

δ 123.0 (Ar-C-Br)

-

δ 70.0 (-CH₂-)

-

δ 38.0 (-CH₃)

-

-

FT-IR (KBr, cm⁻¹):

-

~1350 & ~1170 (S=O stretching, asymmetric and symmetric)

-

~950 (S-O-C stretching)

-

Reactivity and Applications in Drug Development

The primary utility of 4-bromobenzyl methanesulfonate lies in its function as a potent alkylating agent . The methanesulfonate group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack.

Caption: General reactivity of 4-bromobenzyl methanesulfonate as an alkylating agent.

This reactivity is harnessed in drug development and medicinal chemistry to introduce the 4-bromobenzyl group into a target molecule. The 4-bromophenyl moiety is a common structural motif in pharmaceuticals, often contributing to binding affinity through halogen bonding or serving as a handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The use of the methanesulfonate over the corresponding benzyl bromide can offer advantages in terms of stability and handling.

Safety and Handling

Sulfonate esters, including 4-bromobenzyl methanesulfonate, are potent alkylating agents and should be handled with extreme caution as they are potentially mutagenic and carcinogenic.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Containment: Use appropriate containment measures to prevent spills. In case of a spill, follow established laboratory procedures for cleaning up hazardous materials.

-

Disposal: Dispose of all waste containing the compound as hazardous chemical waste in accordance with local regulations.

Conclusion

4-Bromobenzyl methanesulfonate is a valuable, albeit not extensively documented, reagent for the introduction of the 4-bromobenzyl group in organic synthesis. This guide has provided a comprehensive overview of its structure, a reliable synthetic protocol, predicted characterization data, and essential safety information. By understanding the principles outlined herein, researchers, scientists, and drug development professionals can effectively and safely utilize this versatile building block in their synthetic endeavors.

References

-

NextSDS. 4-bromophenyl methanesulfonate — Chemical Substance Information. [Link]

-

PubChem. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119. [Link]

Sources

Reactivity Profile of (4-Bromophenyl)methyl Methanesulfonate: A Bifunctional Scaffold for Orthogonal Functionalization

Executive Summary

In the realm of advanced organic synthesis and drug development, the design of molecular scaffolds that permit sequential, highly specific modifications is paramount. (4-Bromophenyl)methyl methanesulfonate (commonly referred to as 4-bromobenzyl mesylate, CAS: 237763-11-0) serves as a premier bifunctional building block. Its architecture features two distinct reactive nodes: a highly electrophilic benzylic mesylate and a transition-metal-sensitive aryl bromide.

The core advantage of this molecule lies in its orthogonal reactivity . Because the two functional groups operate under entirely different mechanistic paradigms and activation energies, researchers can execute chemoselective functionalizations without the need for cumbersome protecting-group strategies. This technical guide explores the mechanistic causality behind its reactivity, outlines self-validating experimental protocols, and provides a framework for its application in late-stage functionalization.

Molecular Anatomy and Mechanistic Causality

The reactivity profile of 4-bromobenzyl mesylate is dictated by the electronic and steric environments of its two functional nodes:

Node 1: The Benzylic Mesylate (-OMs)

The methanesulfonate group is an exceptional leaving group. The resulting mesylate anion (CH₃SO₃⁻) is highly stabilized by resonance across three equivalent oxygen atoms, making it a very weak conjugate base.

-

Causality of High Reactivity: The adjacent benzylic carbon is sp³-hybridized, but during a nucleophilic substitution (S_N2) reaction, the developing p-orbital in the transition state overlaps with the adjacent aromatic π-system. This orbital overlap significantly lowers the activation energy barrier. Consequently, this node reacts rapidly with nucleophiles (thiols, amines, alkoxides) under exceptionally mild, metal-free conditions.

Node 2: The Aryl Bromide (Ar-Br)

The C(sp²)–Br bond is fundamentally inert to standard nucleophilic attack. The electron-rich nature of the benzene ring repels incoming nucleophiles, and the rear-side attack required for S_N2 is sterically impossible.

-

Causality of Orthogonality: While inert to mild bases and nucleophiles, the aryl bromide is highly susceptible to oxidative addition by low-valent transition metals, such as Palladium(0). This requires elevated temperatures and specific phosphine ligands to stabilize the resulting Pd(II) intermediate, making it an ideal handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1].

Orthogonal Functionalization Strategy

By exploiting the differing activation barriers, a sequential workflow can be designed. The benzylic mesylate is functionalized first under mild conditions, leaving the aryl bromide entirely intact for a subsequent high-temperature palladium-catalyzed coupling.

Sequential orthogonal functionalization of 4-bromobenzyl mesylate.

Node 1 Reactivity: Chemoselective Benzylic Substitution

In drug development, converting the benzylic node into a thioether, amine, or fluorinated moiety is a common first step. The use of mild bases ensures that the aryl bromide remains completely unreactive.

Quantitative Data: Nucleophilic Substitution Profiles

The following table summarizes the reaction kinetics and chemoselectivity for various nucleophiles attacking the benzylic position of similar mesylate/halide scaffolds:

| Nucleophile / Reagent | Conditions | Time / Temp | Yield (%) | Chemoselectivity |

| Potassium Thioacetate (KSAc) | THF, 60°C | 2 h | 96% | >99% (Ar-Br intact) [2] |

| TMSCF₃ / CuI | DMF/HMPA, KF | 4 h, 60°C | 68–91% | >95% (Ar-Br intact) [3] |

| Indium metal (In) | THF/H₂O | 12 h, RT | 85% | >99% (Ar-Br intact) [4] |

Experimental Protocol 1: Synthesis of S-(4-Bromobenzyl) Ethanethioate

Purpose: To install a protected thiol at the benzylic position via S_N2 displacement while preserving the aryl bromide for downstream coupling [1].

Step-by-Step Methodology:

-

Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 4-bromobenzyl mesylate (1.0 equiv, 5.0 mmol) in anhydrous THF (15 mL).

-

Nucleophile Addition: Add potassium thioacetate (KSAc) (1.1 equiv, 5.5 mmol) in one portion.

-

Reaction Monitoring (Self-Validation): Stir the mixture at 60°C for 2 hours. The suspension will change color as the insoluble KSAc is consumed and potassium methanesulfonate precipitates. Monitor via TLC (Hexanes/EtOAc 8:2); the reaction is complete when the UV-active mesylate spot (R_f ~ 0.3) is entirely replaced by the less polar thioacetate product (R_f ~ 0.6).

-

Workup: Cool to room temperature, quench with distilled water (30 mL), and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove any residual salts and THF.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate.

Node 2 Reactivity: Palladium-Catalyzed Cross-Coupling

Once the benzylic position is functionalized, the aryl bromide is activated for cross-coupling. Because the highly reactive benzylic leaving group has already been replaced by a stable moiety (e.g., a thioether), the risk of competing benzylic oxidative addition by Palladium is eliminated, ensuring a clean reaction profile.

Experimental Protocol 2: Suzuki-Miyaura Coupling of the Aryl Bromide

Purpose: To construct a biaryl framework from the intermediate synthesized in Protocol 1.

Step-by-Step Methodology:

-

Preparation: Charge a Schlenk tube with the S-(4-bromobenzyl) ethanethioate intermediate (1.0 equiv, 1.0 mmol), an arylboronic acid (1.5 equiv, 1.5 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol).

-

Catalyst Loading (Critical Step): Add Pd(PPh₃)₄ (5 mol%, 0.05 mmol) inside a glovebox or under a strict argon counter-flow to prevent oxidation of the delicate Pd(0) species.

-

Solvent Addition: Inject a thoroughly degassed mixture of Toluene/EtOH/H₂O (v/v/v 2:1:1, 10 mL). Degassing is mandatory to prevent homocoupling of the boronic acid.

-

Reaction: Seal the tube and heat to 80°C in an oil bath for 12–16 hours with vigorous stirring. The mixture will turn dark as the catalytic cycle progresses.

-

Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove the precipitated palladium black (self-validating visual cue of catalyst deactivation post-reaction). Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Conclusion

The (4-bromophenyl)methyl methanesulfonate scaffold is a textbook example of programmable molecular design. By understanding the disparate activation energies required for the S_N2 displacement of a benzylic mesylate versus the oxidative addition of an aryl bromide, researchers can execute highly efficient, step-economical synthetic routes. The self-validating protocols provided herein ensure high chemoselectivity, minimizing byproduct formation and maximizing yield in complex molecule synthesis.

References

-

Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides Source: Organic Letters (ACS Publications) URL:[Link]

-

Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Benzyl Indium Reagents with Aryl Iodides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Solubility of (4-bromophenyl)methyl methanesulfonate in organic solvents

An In-depth Technical Guide to the Solubility of (4-bromophenyl)methyl methanesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like (4-bromophenyl)methyl methanesulfonate is a cornerstone of process chemistry and drug development. It dictates the choice of reaction solvents, influences reaction kinetics and yield, and is a critical parameter in purification techniques such as crystallization. In the context of drug formulation, solubility directly impacts bioavailability. A thorough understanding of a compound's behavior in different solvent systems is therefore not merely an academic exercise but a fundamental prerequisite for efficient and successful development.

(4-bromophenyl)methyl methanesulfonate is a methanesulfonate ester. Esters, in general, exhibit moderate solubility in organic solvents due to their polar functional groups, while being less soluble in water.[1] The solubility of esters in organic solvents is significantly influenced by their molecular structure.[1]

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of (4-bromophenyl)methyl methanesulfonate, characterized by a bromophenyl group attached to a methyl methanesulfonate moiety, provides key insights into its expected solubility. The molecule possesses both polar (the sulfonate ester group) and non-polar (the bromophenyl ring) regions. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[2][3][4] This principle posits that substances with similar intermolecular forces will be mutually soluble.

-

Polar Solvents: Polar aprotic solvents such as acetone and ethyl acetate are anticipated to be effective in dissolving (4-bromophenyl)methyl methanesulfonate. These solvents can engage in dipole-dipole interactions with the polar sulfonate ester group.[1]

-

Protic Solvents: Polar protic solvents like methanol and ethanol may also serve as suitable solvents, although the potential for hydrogen bonding with the sulfonate oxygen atoms could be a factor.[1]

-

Non-polar Solvents: Non-polar solvents such as hexane and toluene are expected to be poor solvents for this compound. The energy required to overcome the strong dipole-dipole interactions between the sulfonate ester molecules would not be compensated by the weak van der Waals forces with the non-polar solvent molecules.

The presence of the bromine atom on the phenyl ring increases the molecular weight and polarizability of the molecule, which can influence its crystal lattice energy and, consequently, its solubility.

Estimated Solubility of (4-bromophenyl)methyl methanesulfonate

While experimental data for (4-bromophenyl)methyl methanesulfonate is not available, we can extrapolate from the known solubility of related compounds to provide a qualitative estimation. For instance, N-(4-Bromophenyl)methanesulfonamide, a structurally similar compound, is soluble in polar solvents like water and alcohols due to the hydrogen bonding capability of its sulfonamide group.[5] Although (4-bromophenyl)methyl methanesulfonate lacks the N-H bond for hydrogen donation, the presence of the polar sulfonate group suggests a similar trend of favorable solubility in polar organic solvents.

The following table provides a qualitative prediction of the solubility of (4-bromophenyl)methyl methanesulfonate in a range of common organic solvents, based on these principles.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions with the sulfonate group. |

| Ethyl Acetate | Polar Aprotic | High | Good balance of polarity to interact with the ester group. |

| Methanol | Polar Protic | Moderate to High | Capable of hydrogen bonding with the sulfonate oxygens.[1] |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but the longer alkyl chain slightly reduces polarity. |

| Dichloromethane | Polar Aprotic | Moderate | Can dissolve a range of organic compounds. |

| Toluene | Non-polar | Low | Dominated by weak van der Waals forces. |

| Hexane | Non-polar | Very Low | Mismatch in intermolecular forces. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a robust experimental methodology is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid.[6]

Experimental Workflow

The following diagram illustrates the key stages of the equilibrium shake-flask method for solubility determination.

Figure 1. Workflow for the experimental determination of solubility using the equilibrium shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (4-bromophenyl)methyl methanesulfonate to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium with a saturated solution has been achieved.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation, especially with volatile solvents.

-

-

Equilibration:

-

Place the vials in a calibrated thermostatic shaker set to the desired temperature. Temperature control is critical as solubility is temperature-dependent.[7]

-

Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to achieve a stable concentration.

-

After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for a sufficient time to allow the excess solid to sediment.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant solution using a pipette.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.

-

Quantify the concentration of (4-bromophenyl)methyl methanesulfonate by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of the compound.

-

Factors Influencing Solubility

Several factors can influence the solubility of (4-bromophenyl)methyl methanesulfonate in organic solvents:

-

Temperature: For most solids dissolving in a liquid, solubility increases with temperature.[7] This is because the dissolution process is often endothermic. However, this is not a universal rule, and the effect of temperature should be determined experimentally.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent with a polarity that closely matches that of (4-bromophenyl)methyl methanesulfonate will generally be the most effective.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid compound together in its crystal lattice must be overcome for dissolution to occur. A higher crystal lattice energy will generally lead to lower solubility.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

Logical Relationships in Solubility

The interplay between the properties of the solute and the solvent dictates the resulting solubility. This relationship can be visualized as follows:

Figure 2. Key factors influencing the solubility of (4-bromophenyl)methyl methanesulfonate.

Conclusion

While quantitative solubility data for (4-bromophenyl)methyl methanesulfonate is not yet established in the literature, a strong predictive framework can be built upon fundamental principles of chemical interactions. This guide has provided a theoretical basis for understanding its solubility profile, suggesting that polar aprotic solvents are likely to be most effective. Crucially, this guide also offers a detailed, actionable protocol for the experimental determination of solubility, empowering researchers to generate the precise data needed for their specific applications. By combining theoretical understanding with rigorous experimental validation, scientists and developers can confidently navigate the challenges of working with (4-bromophenyl)methyl methanesulfonate in various solvent systems.

References

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Fiveable. (2025, August 15). Solubility in organic solvents: Organic Chemistry II Study....

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.

- CymitQuimica. N-(4-Bromophenyl)methanesulfonamide.

- Benchchem. A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents.

- Sigma-Aldrich. Solvent Miscibility Table.

Sources

- 1. fiveable.me [fiveable.me]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. CAS 4284-50-8: N-(4-Bromophenyl)methanesulfonamide [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Mechanism of action of (4-bromophenyl)methyl methanesulfonate as an alkylating agent

An In-depth Technical Guide to the Mechanism of Action of (4-bromophenyl)methyl methanesulfonate as an Alkylating Agent

This guide provides a detailed examination of the chemical principles and biological interactions governing the function of (4-bromophenyl)methyl methanesulfonate as a potent alkylating agent. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's mechanism of action, from its fundamental chemical reactivity to its interaction with biological macromolecules, and provides practical experimental frameworks for its study.

Introduction: The Chemistry of Alkylation

Alkylating agents are a class of electrophilic compounds that react with nucleophilic centers in other molecules to introduce an alkyl group.[1] This covalent modification can profoundly alter the structure and function of the target molecule. In a biological context, the primary target for many alkylating agents is the genetic material, DNA. By forming covalent adducts with DNA bases, these agents can disrupt fundamental cellular processes like replication and transcription, ultimately leading to cytotoxicity, mutagenesis, or carcinogenesis.[2][3] This potent biological activity makes them a cornerstone of cancer chemotherapy and valuable tools in molecular biology research.[4]

(4-bromophenyl)methyl methanesulfonate is a benzylic alkylating agent characterized by three key structural features that dictate its reactivity:

-

A Benzylic System: The methylene group attached to the phenyl ring is activated towards nucleophilic substitution.

-

A Methanesulfonate (Mesylate) Group: This is an excellent leaving group, facilitating the alkylation reaction.

-

A 4-bromophenyl Moiety: The bromine atom on the phenyl ring influences the electronic properties of the molecule.

This guide will dissect how these features synergize to define the compound's potent alkylating capabilities.

The Core Mechanism: A Tale of Electrophilicity and Nucleofugality

The alkylating activity of (4-bromophenyl)methyl methanesulfonate is a direct consequence of its molecular architecture. The process is best understood by examining the roles of the electrophilic center and the leaving group, which together facilitate a nucleophilic substitution reaction.

The Methanesulfonate Group: An Exceptional Leaving Group

A nucleophilic substitution reaction is critically dependent on the ability of the leaving group to depart with the bonding pair of electrons.[5] The methanesulfonate (mesylate, MsO-) group is an exemplary leaving group because it is the conjugate base of methanesulfonic acid, a strong acid. Its stability as an anion is high due to the delocalization of the negative charge across the three oxygen atoms through resonance.[6] This inherent stability means it has a low tendency to share its electron pair, making it a weak base and, consequently, an excellent leaving group.[5][6]

The efficiency of mesylate as a leaving group is a primary driver of the compound's reactivity, making the benzylic carbon highly susceptible to nucleophilic attack.[7]

Reaction Kinetics: The SN2 Pathway

Given that the methanesulfonate group is attached to a primary benzylic carbon, the alkylation reaction predominantly proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism.[7][8]

The SN2 reaction is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[8] As the nucleophile forms a new bond, the bond to the leaving group simultaneously breaks. This process involves a trigonal bipyramidal transition state.[7]

While a primary substrate favors an SN2 pathway, the benzylic position can also stabilize a positive charge through resonance with the phenyl ring. This could introduce some SN1 character, especially in polar protic solvents, where a transient carbocation intermediate might form. However, for most biological and synthetic conditions, the SN2 pathway is the dominant mechanism.

Caption: Generalized SN2 mechanism for a benzylic methanesulfonate.

Biological Ramifications: DNA as the Primary Target

The true potency of (4-bromophenyl)methyl methanesulfonate is realized upon its interaction with biological systems. The most critical nucleophile within a cell is DNA. Alkylation of DNA can trigger a cascade of events leading to cell death, making such compounds effective chemotherapeutic agents.[2]

Sites of DNA Alkylation

The DNA molecule is rich in nucleophilic sites. The ring nitrogens of the purine bases are generally more nucleophilic than the oxygens.[3] The primary sites of alkylation are, in order of reactivity:

-

N7 of Guanine (N7-G): This is the most nucleophilic and accessible site.[2][3]

-

N3 of Adenine (N3-A): Another highly reactive site.

-

N1 of Adenine (N1-A) and N3 of Cytosine (N3-C).

-

O6 of Guanine (O6-G): While less frequent, alkylation at this site is highly mutagenic because it disrupts the Watson-Crick hydrogen bonding, causing O6-alkylguanine to mispair with thymine instead of cytosine during replication.[9][10]

Consequences of DNA Adduct Formation

The formation of a covalent adduct between the (4-bromophenyl)methyl group and a DNA base has severe consequences for the cell:[2]

-

Replication and Transcription Inhibition: The bulky adduct can physically obstruct the passage of DNA and RNA polymerases, stalling these critical processes.

-

Depurination: Alkylation at the N7 position of guanine destabilizes the glycosidic bond, leading to the spontaneous cleavage and loss of the entire base, creating an apurinic/apyrimidinic (AP) site.[2]

-

DNA Strand Breaks: AP sites are recognized by cellular repair machinery (Base Excision Repair), which can lead to single-strand breaks. If replication forks encounter these lesions, they can collapse, forming highly toxic double-strand breaks.[11]

-

Induction of Apoptosis: If the DNA damage is too extensive to be repaired, cellular surveillance mechanisms will trigger programmed cell death (apoptosis) to eliminate the compromised cell.

Sources

- 1. Alkylation - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. escholarship.org [escholarship.org]

- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 9. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 11. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - White Rose Research Online [eprints.whiterose.ac.uk]

A Comprehensive Technical Guide to the Synthesis of (4-bromophenyl)methyl methanesulfonate

An In-Depth Guide for Chemical Researchers and Pharmaceutical Development Professionals

This guide provides a detailed exploration of the synthesis of (4-bromophenyl)methyl methanesulfonate, a key intermediate in the development of various pharmaceutical compounds. The process involves the conversion of (4-bromophenyl)methanol through mesylation. This document will cover the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization.

Introduction: The Significance of the Mesylate Group

In the realm of medicinal chemistry and drug development, the strategic modification of lead compounds is paramount to enhancing their therapeutic properties. The introduction of a methanesulfonate (mesylate) group is a widely employed tactic for several reasons. The mesylate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions. This property is invaluable for constructing more complex molecular architectures. Furthermore, the incorporation of a methylsulfonyl group can modulate a molecule's polarity and metabolic stability, which are critical pharmacokinetic parameters. The "magic methyl" effect, where the addition of a methyl group can dramatically improve a compound's efficacy, is a well-documented phenomenon in drug discovery.[1]

The bromine atom in (4-bromophenyl)methyl methanesulfonate also serves a crucial role. It can act as a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the introduction of diverse functionalities.[2][3][4] This dual functionality of a reactive center and a site for further elaboration makes (4-bromophenyl)methyl methanesulfonate a valuable building block in the synthesis of novel therapeutic agents.

Reaction Mechanism and Theoretical Framework

The synthesis of (4-bromophenyl)methyl methanesulfonate from (4-bromophenyl)methanol is a classic example of an O-sulfonylation reaction. The reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the highly electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, typically a tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product.

The reaction is typically carried out at low temperatures (0°C to -10°C) to control the exothermic nature of the reaction and to minimize potential side reactions.[5] The use of an anhydrous solvent, such as dichloromethane (DCM), is crucial to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.[5][6]

Caption: Reaction mechanism for the synthesis of (4-bromophenyl)methyl methanesulfonate.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of (4-bromophenyl)methyl methanesulfonate.

Materials and Equipment

| Reagent/Equipment | Purpose |

| (4-bromophenyl)methanol | Starting material |

| Methanesulfonyl chloride | Mesylating agent |

| Triethylamine | Base to neutralize HCl |

| Dichloromethane (DCM), anhydrous | Reaction solvent |

| 10% Hydrochloric acid, cold | Aqueous wash |

| Saturated sodium bicarbonate solution | Aqueous wash |

| Saturated brine solution | Aqueous wash |

| Anhydrous sodium sulfate or magnesium sulfate | Drying agent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For mixing |

| Dropping funnel | For controlled addition of reagents |

| Ice bath | To maintain low temperature |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-bromophenyl)methanol (1.0 eq.) in anhydrous dichloromethane.[6]

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Base: Add triethylamine (1.5 eq.) to the cooled solution with stirring.[6]

-

Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise via a dropping funnel, ensuring the temperature remains at 0°C.[6]

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 4 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water.[6]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.[6]

-

Combine the organic layers and wash successively with cold 10% HCl, saturated sodium bicarbonate solution, and finally with saturated brine.[5]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. 4-Bromophenyl methyl sulfone | 3466-32-8 [chemicalbook.com]

- 4. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. organic-synthesis.com [organic-synthesis.com]

A Technical Guide to the Preliminary Biological Evaluation of (4-bromophenyl)methyl Methanesulfonate Derivatives

Foreword: The Rationale for Investigating (4-bromophenyl)methyl Methanesulfonate Derivatives

In the landscape of modern drug discovery, the identification of novel scaffolds with therapeutic potential is a paramount objective. The (4-bromophenyl)methyl methanesulfonate framework presents a compelling starting point for medicinal chemistry exploration. This structure synergistically combines two key chemical features: the methanesulfonate (mesylate) group and a brominated aromatic ring.

The methanesulfonate moiety is a well-established and efficient leaving group in nucleophilic substitution reactions, a property that also makes it a potential alkylating agent.[1] Alkylating agents have long been a cornerstone of chemotherapy, acting by covalently modifying biological macromolecules like DNA, which can induce cell cycle arrest and apoptosis.[2][3] The parent compound, methyl methanesulfonate (MMS), is a known genotoxic agent that primarily methylates purine bases in DNA.[3][4] This suggests that derivatives of this class may possess inherent cytotoxic capabilities worthy of investigation.

Simultaneously, the (4-bromophenyl)methyl group provides a handle for modulating lipophilicity, steric bulk, and electronic properties. The presence and position of the bromine atom can significantly influence how the molecule interacts with biological targets, potentially enhancing binding affinity and specificity.[5][6] The 4-bromophenyl moiety has been identified as essential for the anticancer activity in other molecular scaffolds.[6] This guide provides a comprehensive, field-proven framework for conducting the initial biological characterization of novel derivatives based on this promising scaffold.

Chapter 1: A Strategic Workflow for Preliminary Biological Screening

A successful preliminary screening campaign is not a random assortment of assays but a logical, tiered progression. The goal is to efficiently identify promising compounds and eliminate non-viable candidates early, thus conserving resources.[7] The workflow described herein is designed to first establish a broad activity profile (cytotoxicity and antimicrobial potential) before narrowing the focus to more specific mechanistic questions.

Below is a visualization of the strategic workflow for evaluating novel (4-bromophenyl)methyl methanesulfonate derivatives.

Caption: Strategic workflow for the evaluation of novel derivatives.

Chapter 2: In Vitro Cytotoxicity Assessment

The initial and most critical step in evaluating potential anticancer agents is to determine their cytotoxicity, or their ability to damage or kill cells.[8] In vitro cytotoxicity assays provide a rapid, cost-effective method to screen compound libraries and prioritize candidates for further development.[7][9]

The Causality Behind the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10]

-

The Principle: The assay is predicated on the ability of mitochondrial reductase enzymes, primarily succinate dehydrogenase, within viable, metabolically active cells to cleave the yellow tetrazolium salt (MTT) into purple formazan crystals.

-

Self-Validation: This process is an inherently self-validating system. Dead or metabolically inactive cells lack the necessary enzymatic activity to facilitate this conversion. Therefore, the amount of purple formazan produced is directly proportional to the number of living cells.[9]

-

Experimental Choice: The choice of the MTT assay for initial screening is based on its high adaptability for 96-well plates, making it suitable for testing multiple concentrations of various compounds in a single experiment.[9]

Detailed Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on cancer and non-cancerous cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast, HCT116 colon) and a non-cancerous cell line (e.g., HEK293 embryonic kidney).[9][10]

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Test compounds dissolved in DMSO to create a stock solution.

-

MTT reagent (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

96-well flat-bottom plates.

-

Microplate reader (absorbance at 570 nm).

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 24 or 48 hours.[9][10] The duration should be consistent across experiments.

-

MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation and Interpretation

Summarizing cytotoxicity data in a clear, tabular format is crucial for comparing the potency and selectivity of different derivatives.

| Derivative | Cell Line | IC₅₀ (µM) after 48h | Selectivity Index (SI)* |

| BMS-1 | MCF-7 (Breast Cancer) | 8.4 | 5.2 |

| HCT116 (Colon Cancer) | 12.1 | 3.6 | |

| HEK293 (Normal) | 43.7 | - | |

| BMS-2 | MCF-7 (Breast Cancer) | 25.6 | 1.8 |

| HCT116 (Colon Cancer) | 31.5 | 1.5 | |

| HEK293 (Normal) | 46.8 | - | |

| Doxorubicin | MCF-7 (Breast Cancer) | 0.9 | 10.1 |

| (Control) | HEK293 (Normal) | 9.1 | - |

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable, indicating greater selectivity for cancer cells.[10]

Chapter 3: Antimicrobial Activity Screening

The structural motifs present in (4-bromophenyl)methyl methanesulfonate derivatives warrant an investigation into their potential antimicrobial properties. High-throughput screening of synthetic molecule libraries has become a cornerstone of antibacterial drug discovery.[11]

Rationale for a Two-Tiered Approach

A robust antimicrobial screening strategy begins with a simple, qualitative method to identify any activity, followed by a quantitative method to determine potency.

-

Agar Disc Diffusion: This is a widely used, cost-effective preliminary test.[12] It identifies compounds that can inhibit microbial growth but does not provide a precise potency value.

-

Broth Microdilution: This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible bacterial growth. This is a key parameter for evaluating an antimicrobial agent's efficacy.

Detailed Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against selected bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

Growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Test compounds dissolved in DMSO.

-

Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.[13]

-

Sterile 96-well plates.

-

Spectrophotometer or plate reader (OD at 600 nm).

Procedure:

-

Inoculum Preparation: Culture microorganisms overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum + standard antibiotic), a negative/sterility control (broth only), and a growth control (broth + inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.[13]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) with a plate reader.[13]

Hypothetical Antimicrobial Data

| Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| BMS-1 | 16 | 64 | >128 |

| BMS-2 | 8 | 32 | 64 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 4 |

Chapter 4: Hypothesized Mechanism of Action

Based on the chemical structure, the primary hypothesized mechanism of action for (4-bromophenyl)methyl methanesulfonate derivatives is DNA alkylation. Methanesulfonate esters are known alkylating agents that can transfer their methyl or substituted methyl group to nucleophilic sites on biomolecules.[3][4]

The most common target for such agents within a cell is DNA, particularly the N7 position of guanine. This alkylation can lead to DNA damage, strand breaks, and the activation of apoptotic pathways.

The diagram below illustrates this proposed mechanism.

Caption: Hypothesized DNA alkylation mechanism leading to apoptosis.

Chapter 5: Advancing to In Vivo Studies

Promising in vitro results are the gateway to preclinical in vivo evaluation.[14] The primary goal of initial in vivo studies is to establish a safety profile and determine an appropriate dosing range.[15] These studies are essential for bridging the gap between laboratory tests and potential clinical trials.[15]

Key initial in vivo toxicology studies include:

-

Dose-Range Finding (DRF) Studies: These are acute toxicity studies that help determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects.[16][17]

-

Toxicokinetics (TK): These studies assess the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal model, providing critical data on drug exposure.[16][17]

These studies are typically conducted in two species, one rodent and one non-rodent, as per regulatory guidelines.[16][18] The data gathered is fundamental for designing longer-term toxicity studies and for the eventual submission of an Investigational New Drug (IND) application.[17]

References

-

Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved from [Link]

-

Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

-

ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

Geddawy, A., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]

-

Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Retrieved from [Link]

-

ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

InfinixBio. (2026, March 7). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. Retrieved from [Link]

- Google Patents. (n.d.). US8124793B2 - Derivatives of ethylene methanedisulfonate as cancer chemotherapeutic agents.

-

Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Retrieved from [Link]

-

ScienceDirect. (2010, September 1). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Methyl Methanesulfonate. Retrieved from [Link]

-

PMC. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]

-

AACR Journals. (2004, July 13). In vitro evaluation of dimethane sulfonate analogues with potential alkylating activity and selective renal cell carcinoma cytotoxicity. Retrieved from [Link]

-

ResearchGate. (2017, June 30). Antimicrobial Screening of Some Newly Synthesized Triazoles. Retrieved from [Link]

-

Longdom. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Retrieved from [Link]

-

Frontiers. (2017, April 12). Screening and Optimizing Antimicrobial Peptides by Using SPOT-Synthesis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Methyl methanesulfonate – Knowledge and References. Retrieved from [Link]

-

PubMed. (2017, January 17). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Retrieved from [Link]

- Google Patents. (n.d.). CN102924347A - Preparation method of phenyl methyl sulphone derivatives.

-

Chempedia. (n.d.). Understanding the Role of Methanesulfonate Derivatives in Synthesis. Retrieved from [Link]

-

NIH. (n.d.). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Retrieved from [Link]

-

Supporting Information. (n.d.). Understanding the Desulphurization Process in an Ionic Porous Aromatic Framework. Retrieved from [Link]

-

PubMed. (2015, November 1). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Retrieved from [Link]

-

PQRI. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Retrieved from [Link]

-

ACS Publications. (2005, September 21). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Retrieved from [Link]

-

RSC Publishing. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Retrieved from [Link]

-

ResearchGate. (2025, October 13). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

-

PMC. (n.d.). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 4284-50-8: N-(4-Bromophenyl)methanesulfonamide [cymitquimica.com]

- 6. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 8. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. ijprajournal.com [ijprajournal.com]

- 11. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbiologyjournal.org [microbiologyjournal.org]

- 14. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. infinixbio.com [infinixbio.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. syngeneintl.com [syngeneintl.com]

- 18. altasciences.com [altasciences.com]

Application Note: Highly Efficient N-Alkylation Using (4-Bromophenyl)methyl Methanesulfonate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

In modern drug discovery and complex molecule synthesis, the precise construction of carbon-nitrogen (C–N) bonds is a critical operation. While reductive amination and standard alkyl halide displacements are common, they often suffer from over-alkylation, harsh required conditions, or functional group incompatibility.

(4-Bromophenyl)methyl methanesulfonate (commonly known as 4-bromobenzyl mesylate) serves as a highly reactive, chemoselective electrophile for the N-alkylation of primary amines, secondary amines, and N-heterocycles[1].

The Causal Advantages of the Mesylate System:

-

Superior Leaving Group Kinetics: The methanesulfonate anion ( −OMs ) is a significantly better leaving group than chloride or bromide due to the resonance stabilization of the sulfonate system. This allows the S_N2 displacement to proceed at lower temperatures, minimizing the thermodynamic drive toward polyalkylation[2].

-

Orthogonal Reactivity (The Aryl Bromide Handle): The para-bromo substituent on the benzyl ring is completely inert to the S_N2 conditions utilized during N-alkylation. Once the N-(4-bromobenzyl) core is established, the aryl bromide serves as a pristine handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to rapidly expand structure-activity relationship (SAR) libraries.

-

Regioselectivity in Heterocycles: When alkylating complex heterocycles (e.g., pyrazoles, imidazoles, or tetrazoles), benzyl mesylates offer superior regiocontrol under mild basic conditions compared to their highly reactive, but less discriminating, alkyl iodide counterparts[3][4].

Experimental Workflow

The following diagram illustrates the logical flow of the N-alkylation process, highlighting the convergence of the amine nucleophile and the mesylate electrophile, followed by downstream functionalization.

Workflow for N-alkylation using (4-bromophenyl)methyl methanesulfonate and downstream coupling.

Quantitative Data: Condition Optimization

To establish a self-validating protocol, it is critical to understand how solvent and base selection influence the reaction trajectory. The table below summarizes the optimization data for the N-alkylation of a standard secondary amine.

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation & Causality |

| MeCN | K₂CO₃ | 0 to 25 | 8 | 92% | Optimal. Heterogeneous base neutralizes acid without degrading the mesylate. |

| DMF | NaH | 0 to 25 | 4 | 65% | Fast kinetics, but strong homogeneous base promotes trace mesylate degradation. |

| THF | TEA | 60 | 12 | 40% | Sluggish kinetics; weak organic base leads to incomplete conversion. |

| EtOH | DIPEA | 80 | 6 | <20% | Poor yield; protic solvent causes rapid, irreversible solvolysis of the mesylate. |

Step-by-Step Protocol: Chemoselective N-Alkylation

This protocol is designed to maximize mono-alkylation while preserving the structural integrity of the mesylate prior to nucleophilic attack.

Materials Required:

-

Electrophile: (4-Bromophenyl)methyl methanesulfonate (1.1 equiv)

-

Nucleophile: Target Amine (1.0 equiv)

-

Base: Anhydrous Potassium Carbonate ( K2CO3 , 2.0 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN, 0.2 M relative to amine)

Procedure & Mechanistic Causality:

Step 1: Reaction Preparation

-

Action: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (1.0 equiv) in anhydrous MeCN.

-

Causality: MeCN is a polar aprotic solvent. It excellently solvates the S_N2 transition state, accelerating the reaction without acting as a competing nucleophile. Using strictly anhydrous conditions is paramount; any ambient moisture will lead to the hydrolysis of the highly reactive mesylate into 4-bromobenzyl alcohol[1].

Step 2: Base Introduction

-

Action: Add finely powdered, anhydrous K2CO3 (2.0 equiv) to the stirring solution.

-

Causality: As a heterogeneous, mild base, K2CO3 acts as an acid sponge to neutralize the methanesulfonic acid byproduct. Because it does not fully dissolve, the effective basicity of the solution remains low, preventing base-catalyzed degradation of the mesylate or unwanted deprotonation of sensitive functional groups[4].

Step 3: Electrophile Addition

-

Action: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add (4-bromophenyl)methyl methanesulfonate (1.1 equiv) portion-wise over 10 minutes.

-

Causality: Benzyl mesylates are highly electrophilic. Adding the reagent at 0 °C controls the initial exothermic burst. Keeping the instantaneous concentration of the electrophile low relative to the amine drastically suppresses the formation of quaternary ammonium salts (over-alkylation)[3].

Step 4: Reaction Execution

-

Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–8 hours. Monitor the consumption of the amine via LC-MS or TLC (typically using a Hexanes/EtOAc gradient).

Step 5: Quench and Workup

-

Action: Once the amine is fully consumed, quench the reaction by adding distilled water (equal volume to MeCN). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Causality: The aqueous quench serves a dual purpose: it dissolves the inorganic salts ( K2CO3 and potassium methanesulfonate) and immediately hydrolyzes any trace unreacted mesylate, preventing continued alkylation during the concentration phase.

Step 6: Purification

-

Action: Purify the crude residue via flash column chromatography on silica gel to isolate the pure N-(4-bromobenzyl)amine derivative.

References

-

Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides . Organic Process Research & Development (ACS Publications). 1

-

A Novel Class of Orally Active Non-Peptide Bradykinin B2 Receptor Antagonists. 1. Construction of the Basic Framework . Journal of Medicinal Chemistry (ACS Publications). 2

-

Development of 2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of Aldehyde Dehydrogenase 1A (ALDH1A) as potential adjuncts to ovarian cancer chemotherapy . PMC - NIH. 3

-

Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole . MDPI. 4

-

Sigma-Aldrich / ChemicalBook Product Applications (4-Bromophenyl derivatives) . Sigma-Aldrich.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of 2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of Aldehyde Dehydrogenase 1A (ALDH1A) as potential adjuncts to ovarian cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]

The 4-Bromobenzyl Moiety: A Versatile Protecting Group for Alcohols and Phenols Enabled by (4-Bromophenyl)methyl Methanesulfonate

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. The 4-bromobenzyl (PBB) group, a member of the widely utilized benzyl-type protecting groups, offers a unique combination of stability and selective deprotection options, making it a valuable tool for researchers and drug development professionals. This guide provides an in-depth exploration of the application of (4-bromophenyl)methyl methanesulfonate as a highly effective reagent for the introduction of the PBB protecting group.

Physicochemical Properties and Reagent Profile

(4-Bromophenyl)methyl methanesulfonate is a reactive electrophile designed for the efficient 4-bromobenzylation of nucleophilic functional groups. Its utility stems from the excellent leaving group ability of the methanesulfonate (mesylate) anion.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO₃S | N/A |

| Molecular Weight | 265.12 g/mol | N/A |

| Appearance | Expected to be a solid or oil | Inferred |

| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, THF, DMF) | Inferred |

| Precursor | 4-Bromobenzyl alcohol | [1] |

The Strategic Advantage of the 4-Bromobenzyl Protecting Group

The presence of the bromine atom on the para position of the benzyl group subtly modulates its electronic properties compared to the parent benzyl group. This seemingly minor modification provides several key advantages in a synthetic strategy:

-

Orthogonality: The 4-bromobenzyl group exhibits distinct reactivity profiles compared to other benzyl-type protecting groups, such as the p-methoxybenzyl (PMB) group. While PMB ethers are readily cleaved under oxidative conditions with reagents like DDQ, 4-bromobenzyl ethers are generally more robust to such conditions.[2][3] This orthogonality is crucial in complex syntheses requiring the selective deprotection of multiple hydroxyl groups.[4]

-

Alternative Deprotection Pathways: Beyond the standard hydrogenolysis conditions used for benzyl ethers, the bromine atom provides a handle for alternative cleavage methods. For instance, palladium-catalyzed processes can be employed for its removal.

-

Enhanced Crystallinity: The introduction of a halogen atom can, in some cases, enhance the crystallinity of synthetic intermediates, facilitating their purification by recrystallization.

Mechanism of Protection

The introduction of the 4-bromobenzyl group onto an alcohol or phenol typically proceeds via a nucleophilic substitution reaction (Sₙ2). The alcohol is first deprotonated with a suitable base to form a more nucleophilic alkoxide, which then attacks the benzylic carbon of (4-bromophenyl)methyl methanesulfonate, displacing the methanesulfonate leaving group.

Mechanism of alcohol protection using (4-bromophenyl)methyl methanesulfonate.

Detailed Application Notes and Protocols

Protocol 1: Synthesis of (4-Bromophenyl)methyl Methanesulfonate

This protocol describes the preparation of the protecting group reagent from its commercially available alcohol precursor, 4-bromobenzyl alcohol. The reaction involves the conversion of the alcohol to its corresponding methanesulfonate ester.

Materials:

-

4-Bromobenzyl alcohol[1]

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice-water bath

Procedure:

-

Dissolve 4-bromobenzyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (1.2-1.5 eq) to the cooled solution with stirring.

-

Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at or below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (4-bromophenyl)methyl methanesulfonate.

-

The crude product can often be used directly in the next step or purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

The reaction is performed at low temperatures to minimize side reactions and the formation of impurities.

-

Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Anhydrous conditions are crucial as methanesulfonyl chloride can react with water.

Protocol 2: Protection of a Primary Alcohol using (4-Bromophenyl)methyl Methanesulfonate

This protocol details the protection of a generic primary alcohol (R-CH₂OH) using the prepared (4-bromophenyl)methyl methanesulfonate.

Materials:

-

Primary alcohol (1.0 eq)

-

(4-Bromophenyl)methyl methanesulfonate (1.1-1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or other suitable strong base

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of the primary alcohol (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of (4-bromophenyl)methyl methanesulfonate (1.1-1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-